molecular formula C21H24ClN5O3S B2615121 N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide CAS No. 1115925-69-3

N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide

Cat. No.: B2615121
CAS No.: 1115925-69-3
M. Wt: 461.97
InChI Key: ISKFJUFXLZRJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused thiazolo[4,5-d]pyrimidine core modified with a 5-chloro-2-methylphenyl acetamide group, a pyrrolidin-1-yl substituent at position 2, and a propyl chain at position 4. The chlorine atom and methyl group on the phenyl ring may enhance lipophilicity, while the pyrrolidine moiety could influence conformational flexibility and solubility .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O3S/c1-3-8-26-19(29)17-18(24-20(31-17)25-9-4-5-10-25)27(21(26)30)12-16(28)23-15-11-14(22)7-6-13(15)2/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKFJUFXLZRJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[4,5-d]pyrimidine structure, followed by the introduction of the pyrrolidin-1-yl group and the acetamide side chain. The final step involves the chlorination of the phenyl ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or aryl halides. Reaction conditions can vary widely depending on the desired transformation, but typically involve the use of solvents like dichloromethane or tetrahydrofuran, and may require heating or cooling to specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound could yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of different substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, which in turn can result in various biological effects. For example, the compound may inhibit the activity of a particular enzyme, leading to a decrease in the production of a specific metabolite.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The thiazolo[4,5-d]pyrimidine core differentiates this compound from pyrimido[4,5-d]pyrimidinones (e.g., compound 3d in ), which replace the thiazole ring with a pyrimidine ring.

Substituent Analysis

  • Pyrrolidin-1-yl vs. Piperazine : Compound 3d () contains a 4-methylpiperazin-1-yl group, a six-membered ring with two nitrogen atoms, contrasting with the five-membered pyrrolidine in the target compound. Piperazine derivatives often exhibit enhanced solubility due to increased polarity, while pyrrolidine may confer greater membrane permeability .
  • Propyl vs. Methyl/Alkyl Chains : The propyl group at position 6 in the target compound contrasts with shorter alkyl chains (e.g., methyl) in analogs. Longer alkyl chains can improve lipid bilayer penetration but may reduce aqueous solubility .

Analytical Data Comparison

Compound Name Core Structure Key Substituents Synthesis Yield Purity (HPLC) HRMS Data (Observed)
Target Compound Thiazolo[4,5-d]pyrimidine 5-Cl-2-MePh, pyrrolidin-1-yl, propyl Not reported Not reported Not reported
3d () Imidazo[1,2-a]pyrimido[4,5-d]pyrimidine 4-Me-piperazinyl, methoxy 48% 97.8% 552.2460 (C29H29N9O3)
9e () Benzo[4,5]imidazo[1,2-a]pyrimidine Triazolo[4,5-b]pyridinyl 48% Not reported Not reported

Reactivity and Stability

  • The chloro-substituted phenyl group in the target compound may undergo nucleophilic aromatic substitution, similar to reactions observed in with 5-chloro-1,2,3-dithiazolium salts .
  • The dioxo groups at positions 5 and 7 could participate in hydrogen bonding or tautomerization, a feature shared with pyrimido[4,5-d]pyrimidinones but absent in simpler thiazole derivatives .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide is a complex organic compound with notable biological activity. This article aims to explore its chemical properties, biological effects, and potential therapeutic applications based on existing literature and research findings.

The compound has the following characteristics:

PropertyValue
Molecular Weight461.97 g/mol
Molecular FormulaC21 H24 Cl N5 O3 S
LogP4.4949
LogD4.4948
Polar Surface Area68.89 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The compound's structure indicates potential for significant interactions with biological targets due to its diverse functional groups and polar characteristics .

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit anticancer activity. For instance, thiazolo[4,5-d]pyrimidine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under study may share these properties due to its structural resemblance to known anticancer agents.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is crucial for its biological activity. Studies have shown that related compounds can effectively inhibit mutant isocitrate dehydrogenase (mIDH1), which is implicated in various cancers. The IC50 values for these inhibitors suggest a promising therapeutic potential against tumors harboring mIDH1 mutations .

Cytotoxicity

In vitro studies assessing cytotoxicity have demonstrated that compounds similar to N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide exhibit varying levels of toxicity against cancer cell lines. The toxicity profile could be influenced by the compound's logP and polar surface area, which affect membrane permeability and interaction with cellular targets .

The proposed mechanism of action involves the disruption of cellular signaling pathways that are critical for tumor growth and survival. The thiazole and pyrimidine moieties are known to interact with DNA and RNA synthesis pathways, potentially leading to the inhibition of cell proliferation .

Case Studies

Several studies have explored the biological activity of thiazolo-pyrimidine derivatives:

  • Study on mIDH1 Inhibitors : A recent study highlighted the development of inhibitors targeting mIDH1 using similar structural frameworks. The results showed significant inhibition in enzyme activity with IC50 values indicating effective concentrations for therapeutic use .
  • Cytotoxicity Assessment : In a comparative analysis of various thiazolo-pyrimidine derivatives against cancer cell lines (e.g., HeLa and MCF-7), compounds demonstrated selective cytotoxicity with some exhibiting IC50 values as low as 10 μM .
  • Ames Test for Mutagenicity : The compound has been evaluated in the Ames test for mutagenicity and was classified as non-mutagenic under specific conditions . This finding is crucial for assessing the safety profile of the compound in preclinical studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis of complex heterocyclic systems like this compound typically involves multi-step protocols. Key steps include:

  • Nucleophilic substitution to introduce the pyrrolidin-1-yl group at the 2-position of the thiazolo[4,5-d]pyrimidine core.
  • Condensation reactions using α-chloroacetamide derivatives to attach the N-(5-chloro-2-methylphenyl) group (analogous to methods in ).
  • Optimization of base and solvent systems : For example, using DBU (1,8-diazabicycloundec-7-ene) to facilitate elimination of HCl during cyclization (as observed in dithiazole syntheses; ).
  • Purity control via column chromatography and recrystallization (common in and ).
    • Reference : Synthetic strategies for similar thiazolo-pyrimidine derivatives .

Q. What analytical techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of substituents (e.g., distinguishing between 5- and 7-dioxo positions).
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguities in fused-ring systems (as in ).
    • Reference : Standard protocols from PubChem structural data .

Q. How can researchers assess preliminary pharmacological activity?

  • Methodological Answer :

  • In vitro enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates.
  • Cell viability assays (e.g., MTT) to screen for cytotoxicity in cancer cell lines.
  • Dose-response studies to calculate IC50 values (as in for antimicrobial agents).
    • Reference : Pharmacological screening frameworks .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production in academic settings?

  • Methodological Answer :

  • Microwave-assisted synthesis to reduce reaction times for cyclization steps.
  • Flow chemistry for exothermic reactions (e.g., acylations).
  • DoE (Design of Experiments) to optimize temperature, stoichiometry, and solvent polarity (e.g., acetonitrile vs. DMF for solubility).
    • Reference : Reaction optimization principles from heterocyclic chemistry .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Orthogonal assay validation : Confirm results using independent methods (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Metabolic stability testing to rule out false positives from compound degradation.
  • Structural analogs synthesis to isolate pharmacophore contributions (e.g., modifying the propyl group at the 6-position).
    • Reference : Data validation approaches in and .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Glide) to predict binding modes with target proteins.
  • MD (Molecular Dynamics) simulations to assess stability of ligand-receptor complexes.
  • QSAR models using Hammett constants for substituent effects on the phenylacetamide moiety.
    • Reference : Computational frameworks in for crystallography-guided modeling .

Q. What are the best practices for stability testing under varying pH and temperature?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions.
  • HPLC-PDA monitoring to track degradation products (e.g., hydrolysis of the acetamide group).
  • Arrhenius kinetics to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C).
    • Reference : Stability protocols from heterocyclic compound studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.